molecular formula C7H8N2O3 B150481 N-Hydroxy-4-methyl-2-nitroaniline CAS No. 129423-32-1

N-Hydroxy-4-methyl-2-nitroaniline

Cat. No.: B150481
CAS No.: 129423-32-1
M. Wt: 168.15 g/mol
InChI Key: YYLFLGHTYUGJAI-UHFFFAOYSA-N
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Description

This compound’s unique substituent arrangement influences its electronic properties, solubility, and reactivity.

Properties

CAS No.

129423-32-1

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

N-(4-methyl-2-nitrophenyl)hydroxylamine

InChI

InChI=1S/C7H8N2O3/c1-5-2-3-6(8-10)7(4-5)9(11)12/h2-4,8,10H,1H3

InChI Key

YYLFLGHTYUGJAI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NO)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NO)[N+](=O)[O-]

Synonyms

Benzenamine, N-hydroxy-4-methyl-2-nitro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents Key Features Reference ID
N-Hydroxy-4-methyl-2-nitroaniline N-OH, 4-CH₃, 2-NO₂ Unique combination of N-hydroxy and methyl groups; potential for hydrogen bonding. N/A
4-Methyl-2-nitroaniline NH₂, 4-CH₃, 2-NO₂ Lacks N-hydroxy group; exhibits lower polarity and reduced H-bond capacity.
4-Hydroxy-2-nitroaniline NH₂, 4-OH, 2-NO₂ Hydroxy at C4 instead of N; distinct electronic effects on nitro group.
N-(2-Hydroxyethyl)-4-nitro-o-phenylenediamine N-(2-hydroxyethyl), 2-NH₂, 4-NO₂ Ethanolamine substituent; used in hair dyes (HC Yellow No. 5).
4-Methoxy-N-methyl-2-nitroaniline N-CH₃, 4-OCH₃, 2-NO₂ Methoxy group enhances electron-donating effects compared to methyl.

Physical and Chemical Properties

Melting Points and Solubility:
  • 4-Methyl-2-nitroaniline (m331 in ): Melting point 115–116°C; soluble in ethanol and ether .
  • N-(4-Hydroxy-2-nitrophenyl)acetamide (): Exhibits strong intramolecular hydrogen bonding (O—H⋯O = 2.61 Å), likely enhancing thermal stability .

The N-hydroxy group in the target compound is expected to lower its melting point compared to 4-Methyl-2-nitroaniline due to increased polarity and intermolecular hydrogen bonding.

Electronic Spectra and Solvent Effects:
  • N-Methyl-2-nitroaniline (): Absorption maxima influenced by solvent refractive index rather than specific interactions (e.g., H-bonding), suggesting nitro and methyl groups dominate solvation .
  • This compound: The N-hydroxy group may introduce specific solvent interactions (e.g., H-bonding with polar solvents), altering electronic transitions compared to non-hydroxylated analogs.

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